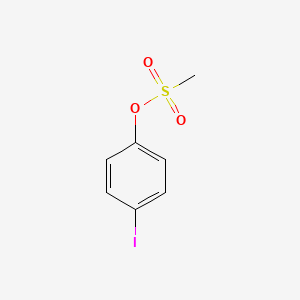

4-Iodophenyl methanesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7IO3S |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

(4-iodophenyl) methanesulfonate |

InChI |

InChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |

InChI Key |

YBXBPVLFQZZHOX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Organic Transformation Pathways of 4 Iodophenyl Methanesulfonate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. 4-Iodophenyl methanesulfonate (B1217627) serves as an excellent electrophilic partner in these reactions, largely due to the high reactivity of the aryl iodide moiety.

Palladium catalysts are the most extensively used catalysts for activating the C–I bond of 4-iodophenyl methanesulfonate for coupling with a variety of nucleophilic partners. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a widely applied reaction. libretexts.orgmdpi.com this compound readily participates in Suzuki-Miyaura couplings, typically reacting selectively at the C-I bond while leaving the mesylate group intact. This selectivity allows for subsequent functionalization of the mesylate group. For instance, the high chemoselectivity of palladium catalysts for the C-I bond over sulfonate esters like mesylates is a valuable feature in sequential cross-coupling strategies. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/t-BuOH | 90 °C | 4'-Substituted-biphenyl-4-yl methanesulfonate | High |

| Potassium trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 °C | 4'-Substituted-biphenyl-4-yl methanesulfonate | Good |

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. iitk.ac.inlibretexts.org this compound can act as the aryl halide partner in Heck-type reactions. In a domino Heck–C–H activation reaction, this compound was successfully coupled with an unsymmetrically substituted nih.govcumulene derivative using a Pd(OAc)₂ catalyst, leading to the formation of an indene (B144670) derivative. clockss.org This demonstrates the utility of the C-I bond in forming new C-C bonds with olefinic partners. clockss.org

| Alkene Partner | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-methyl-5,5'-diphenyl-penta-2,3,4-trienal | Pd(OAc)₂ | i-Pr₂NEt | MeCN | 80 °C, 1 h | Indene derivative | clockss.org |

Beyond Suzuki and Heck reactions, the C-I bond of this compound is reactive in other significant palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org The Sonogashira coupling is a powerful tool for creating conjugated and rigid structures found in many functional materials and pharmaceuticals. nih.govacs.org The reaction can be performed under mild, copper-free conditions, enhancing its applicability. nih.govacs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and it is a cornerstone for the synthesis of arylamines. acs.orgyoutube.com The C-I bond of this compound can be selectively coupled with various primary or secondary amines using palladium catalysts with specialized bulky, electron-rich phosphine (B1218219) ligands. youtube.comcore.ac.uk This transformation is crucial in medicinal chemistry for accessing a wide range of biologically active molecules. acs.org

Hiyama Coupling: This involves the coupling of organosilanes with organic halides. The reaction often requires an activator, such as a fluoride (B91410) source, to generate a hypervalent silicon species. Palladium acetate (B1210297) combined with ligands like XPhos has been shown to be effective for the coupling of aryl mesylates, indicating its potential applicability to this compound, likely with initial reaction at the more labile C-I bond. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI or Cu-free systems | Forms aryl-alkyne structures; mild conditions possible. nih.govwikipedia.org |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd(OAc)₂ / Bulky phosphine ligand (e.g., XPhos) | Forms aryl-amine bonds; essential for pharmaceutical synthesis. acs.orgcore.ac.uk |

| Hiyama | Organosilane | Pd(OAc)₂ / XPhos; Fluoride activator (e.g., TBAF) | Couples with organosilicon reagents. mdpi.com |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.org Nickel's unique electronic properties can lead to different reactivity and selectivity profiles. It is particularly effective in coupling less reactive electrophiles, such as aryl chlorides and sulfonates. nih.govnsf.gov While the C-I bond is highly reactive with palladium, nickel catalysis can be tuned to activate either the C-I or the C-OMs bond. nsf.govnih.gov For instance, nickel-catalyzed Sonogashira couplings can proceed efficiently without a copper co-catalyst under mild conditions. nih.gov Furthermore, nickel catalysis is valuable for coupling aryl halides with alkyl halides, a transformation that can be challenging for palladium. nih.gov

The presence of two distinct electrophilic sites (C–I and C–OMs) on this compound allows for chemodivergent and chemoselective synthesis. nih.govmontana.edu Chemoselectivity refers to the preferential reaction of one functional group over another, while chemodivergence is the ability to switch the site of reactivity by changing the catalyst or reaction conditions. nih.govpolyu.edu.hk

Typically, the C–I bond is significantly more reactive than the C–OMs bond in palladium-catalyzed couplings. researchgate.net This inherent difference allows for selective functionalization at the iodine position, leaving the mesylate available for a subsequent, different coupling reaction. For example, a Suzuki-Miyaura or Sonogashira reaction can be performed at the C-I site, followed by a second coupling (e.g., Buchwald-Hartwig amination or another Suzuki reaction) at the C-OMs site, often requiring a different catalyst system (such as one based on nickel or a specialized palladium-ligand complex) and more forcing conditions. nsf.govorgsyn.org

The ability to control which site reacts is highly dependent on the choice of metal (Pd vs. Ni), the ancillary ligand, and the solvent. nsf.govnih.gov For example, using a nickel catalyst with a trimethylphosphine (B1194731) ligand has been shown to selectively cleave C–O bonds (like tosylates) over C–Cl bonds, a reversal of the typical reactivity pattern. nsf.gov This principle of ligand-controlled selectivity could be applied to substrates like this compound to achieve divergent outcomes, enabling the synthesis of complex, differentially substituted aromatic compounds from a single starting material. polyu.edu.hk

Heck-Type Reactions

Nickel-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitutions and Eliminations

This compound possesses two primary sites for nucleophilic attack: the sulfonyl sulfur atom and the aromatic carbon atom bonded to the iodine. The methanesulfonate group (mesylate) is a well-established good leaving group in nucleophilic substitution reactions due to the ability of the sulfonate anion to delocalize the negative charge across its three oxygen atoms. researchgate.netmasterorganicchemistry.com

The methanesulfonate (OMs) group can be displaced by various nucleophiles. Although the C(aryl)-O bond is generally strong, under specific conditions, particularly with potent nucleophiles or through catalytic activation, substitution at the phenolic oxygen can occur. The reactivity is influenced by the nature of the nucleophile, solvent, and reaction conditions. For instance, studies on related aryl methanesulfonates show that strong bases like ethoxide can lead to substitution. rsc.org However, direct SNAr (Nucleophilic Aromatic Substitution) at the carbon bearing the methanesulfonate group is generally difficult without strong electron-withdrawing groups activating the aromatic ring. Instead, reactions often occur at the sulfur atom of the sulfonyl group, leading to cleavage of the S-O bond, or at the methyl group of the methanesulfonate.

The primary utility of the methanesulfonate group in this context is as a protecting group for the phenol (B47542), which can be cleaved under specific conditions, or as a leaving group in cross-coupling reactions designed to form diaryl ethers, although this is less common than using the iodo-substituent for such transformations. researchgate.net

The carbon-iodine bond is the most reactive site on the iodophenyl moiety for a wide range of transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound a valuable substrate in organic synthesis. fu-berlin.de

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. encyclopedia.pubrose-hulman.edu This method is highly efficient for forming new carbon-carbon bonds to create biaryl structures. The reaction is tolerant of many functional groups, including the methanesulfonate group. encyclopedia.pubacs.org

Heck-Mizoroki Reaction: this compound can be coupled with alkenes in the presence of a palladium catalyst and a base. unishivaji.ac.innumberanalytics.comnumberanalytics.com This reaction forms a new carbon-carbon bond at the site of the iodine, leading to substituted alkenes. The regioselectivity of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. numberanalytics.comliv.ac.uk

Sonogashira Coupling: This is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org this compound readily participates in Sonogashira couplings, yielding aryl-substituted alkynes. rsc.orgorganic-chemistry.org The mild reaction conditions allow for wide functional group tolerance. wikipedia.orglucp.net

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst, Base | Biaryl methanesulfonate | encyclopedia.pubacs.org |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted alkene | unishivaji.ac.innumberanalytics.com |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne | nih.govwikipedia.org |

Displacement of the Methanesulfonate Leaving Group

Oxidative and Reductive Transformations

The iodine atom in this compound can be oxidized from its monovalent state to higher oxidation states, forming hypervalent iodine compounds (iodinanes). tcichemicals.comorganic-chemistry.org These reagents are valuable in organic synthesis as oxidants and for their ability to transfer electrophilic aryl groups.

The synthesis of diaryliodonium salts is a key transformation. semanticscholar.orgdiva-portal.org This typically involves the oxidation of the aryl iodide in the presence of another aromatic compound and a strong acid. soton.ac.uknih.gov For example, this compound can be reacted with an arene in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) and an acid like trifluoromethanesulfonic acid to yield an unsymmetrical diaryliodonium salt. diva-portal.orgnih.gov These salts are highly reactive electrophilic arylating agents. semanticscholar.orgnih.gov The iodonium (B1229267) salt can then transfer an aryl group to a wide range of nucleophiles under metal-free conditions. nih.gov

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| This compound, Arene | Oxidant (e.g., mCPBA), Strong Acid (e.g., TfOH) | Unsymmetrical Diaryliodonium Salt | diva-portal.orgnih.gov |

| This compound | Oxidant (e.g., peracetic acid) | Poly[4-(diacetoxyiodo)styrene] analogue precursor | tcichemicals.com |

The carbon-iodine bond can undergo reductive cleavage. A simple reduction, known as reductive deiodination or hydrodeiodination, replaces the iodine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation or radical-mediated reductions. umich.eduresearchgate.netnih.gov

More complex reductive functionalizations involve coupling the aryl iodide with another species in the presence of a reducing agent. researchgate.net For example, nickel-catalyzed reductive cross-coupling reactions can link aryl iodides with alkyl electrophiles. acs.org Similarly, reductive carbonylation, using carbon monoxide and a reductant like a hydrosilane, can convert aryl iodides into aryl aldehydes. tandfonline.combeilstein-journals.org These methods provide pathways to introduce different functional groups at the position of the iodine atom under reductive conditions. tandfonline.comresearchgate.net

Hypervalent Iodine Mediated Oxidations

Cyclization and Annulation Reactions

This compound can be a key component in the synthesis of more complex cyclic and polycyclic structures through cyclization and annulation reactions. These reactions often leverage the reactivity of the C-I bond.

In these strategies, a molecule is designed that contains both the this compound moiety and another reactive group. An intramolecular reaction, typically palladium-catalyzed, then forms a new ring. For instance, an intramolecular Heck reaction can be used to construct fused ring systems. If a suitable tether connects the aromatic ring to an alkene, cyclization can occur to form various heterocyclic or carbocyclic structures. chim.it

Similarly, intramolecular Sonogashira couplings can be employed. If the molecule contains a terminal alkyne appropriately positioned, cyclization can be induced to form rings. Oxidative radical cyclization is another pathway where the aryl iodide can initiate a cascade of ring-forming reactions. mdpi.com These methods are powerful tools for the construction of complex molecular architectures starting from a relatively simple building block like this compound. scispace.com

Derivatization at Aromatic Positions (e.g., C-H Activation)

The derivatization of this compound at its aromatic positions, particularly through carbon-hydrogen (C-H) activation, represents a modern synthetic approach to introduce new functional groups directly onto the benzene (B151609) ring. This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to complex molecules. The regioselectivity of such transformations on the this compound scaffold is dictated by the combined electronic and steric influences of the iodo and methanesulfonate substituents.

The iodine atom at the C4 position is known to be an ortho, para-directing group in electrophilic aromatic substitution reactions. Although it is a deactivating group due to its inductive electron-withdrawing effect, its ability to donate a lone pair of electrons via resonance can stabilize the intermediates formed during ortho and para attack. libretexts.orglibretexts.org In the context of C-H activation, which often proceeds through mechanisms with electrophilic character, the iodo group is expected to direct functionalization to its ortho positions (C3 and C5).

Conversely, the methanesulfonate (-OSO₂CH₃) group is a strong electron-withdrawing group and acts as a meta-director. libretexts.org This directing effect stems from the significant positive charge on the sulfur atom, which deactivates the ortho and para positions to a greater extent than the meta positions. Therefore, C-H activation directed by the methanesulfonate group would be expected to occur at the C2 and C6 positions.

Given the presence of both an ortho, para-director (iodo) and a meta-director (methanesulfonate) on the same aromatic ring, the regiochemical outcome of a C-H activation reaction on this compound will depend on the specific reaction conditions, including the catalyst and directing group strategy employed. In cases of competing directing groups, the more strongly activating group typically governs the position of substitution. masterorganicchemistry.com However, since both the iodo and methanesulfonate groups are deactivating, the regioselectivity can be more nuanced and influenced by the specific catalytic system.

Research on related compounds provides insight into the potential reactivity of this compound. For instance, palladium-catalyzed ortho-arylation of iodobenzene (B50100) derivatives is a well-established transformation, often utilizing a temporary directing group to ensure high regioselectivity. masterorganicchemistry.comrsc.org These findings suggest that the C-H bonds ortho to the iodine atom in this compound are susceptible to functionalization.

Similarly, studies on the C-H functionalization of aryl sulfonates have demonstrated that the sulfonate group can direct reactions to the meta position. benthamscience.comorganic-chemistry.orgsigmaaldrich.com For example, palladium-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides have been achieved using specific ligand and mediator combinations. benthamscience.com This indicates that the C-H bonds at the C2 and C6 positions of this compound are also potential sites for derivatization under appropriate catalytic conditions.

The tables below summarize research findings on the C-H activation of iodobenzene and aryl sulfonates, which serve as models for predicting the reactivity of this compound.

Table 1: Examples of Ortho-C-H Functionalization of Iodobenzene Derivatives

| Catalyst/Reagent | Coupling Partner | Directing Group/Strategy | Product | Reference |

| Pd(OAc)₂ | Arylboronic acid pinacol (B44631) ester | N-benzylpiperidine | Ortho-arylated N-benzylpiperidine | researchgate.net |

| Pd(OAc)₂ | Aryl iodide | Diethylcarbamoyl | Ortho-arylated estrone | masterorganicchemistry.com |

| Pd(OAc)₂ | Iodobenzene | Thiourea | 2-Aminobenzothiazole (intramolecular) | rsc.org |

| Pd/NBE chemistry | Various electrophiles | Template conversion | Ortho-functionalized iodobenzene | rsc.org |

Table 2: Examples of Meta-C-H Functionalization of Aryl Sulfonate Derivatives

| Catalyst/Reagent | Coupling Partner | Directing Group/Strategy | Product | Reference |

| Pd(II)/Isoquinoline | Aryl/Alkyl iodide | NBE-CO₂Me (transient mediator) | Meta-arylated/alkylated benzylsulfonamide | benthamscience.com |

| Rh(I) | Alkynyl bromide | 2-Cyano benzoic acid | Meta-alkynylated benzyl (B1604629) sulfonate | organic-chemistry.orgresearchgate.netnih.gov |

| Pd(OAc)₂ | Naphthoquinone | - | Olefinated aryl methane (B114726) sulfonate | rsc.org |

Mechanistic Insights into Reactions Involving 4 Iodophenyl Methanesulfonate

Elucidation of Reaction Mechanisms in Cross-Coupling

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.comnumberanalytics.comuwindsor.ca

The catalytic cycle is typically initiated by the oxidative addition of the aryl halide, in this case, 4-iodophenyl methanesulfonate (B1217627), to a low-valent palladium(0) complex. wikipedia.orgnih.govnumberanalytics.comnumberanalytics.com This step involves the cleavage of the carbon-iodine bond and the formation of a new arylpalladium(II) intermediate. wikipedia.org The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl. rug.nl For aryl sulfonates, electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition. rug.nl While oxidative addition is often the rate-determining step in palladium-catalyzed cross-coupling reactions, this is not always the case and can be influenced by the specific substrates and reaction conditions. rug.nlacs.orgwiley-vch.de

Following transmetalation, the cycle concludes with reductive elimination , where the two organic fragments are coupled to form the final product, and the palladium(0) catalyst is regenerated. nih.govnumberanalytics.comnumberanalytics.comacs.org The rate of reductive elimination can be influenced by factors such as the electronic properties of the substituents on the aryl group and the nature of the ancillary ligands. For instance, electron-donating substituents on the aromatic fragment have been shown to lead to faster rates of reductive elimination in some systems. acs.org

Transmetalation is the step where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the arylpalladium(II) complex. nih.govnumberanalytics.comnumberanalytics.com This process is often a critical, and sometimes rate-limiting, step in the catalytic cycle. nih.govacs.org For Suzuki-Miyaura reactions, two primary pathways for the activation of the boron reagent for transmetalation have been identified. nih.gov The specific pathway can be influenced by the reaction conditions. nih.gov

The rate-limiting step of a cross-coupling reaction can vary depending on the specific reaction partners and conditions. While oxidative addition is frequently the slowest step, rug.nl transmetalation can also be turnover-limiting. nih.govacs.org For example, in the coupling of aryl sulfamates, mechanistic studies suggest a standard mechanism involving oxidative addition followed by a turnover-limiting transmetalation. nih.gov Kinetic studies are essential for determining the rate-limiting step in a given reaction. A zero-order dependence on the aryl halide concentration, for instance, suggests that oxidative addition is not the rate-determining step. acs.org

The formation of arylpalladium species is central to the catalytic cycle. Following oxidative addition, an arylpalladium(II) halide complex is formed. nih.gov These intermediates can be characterized using various spectroscopic techniques, including NMR and mass spectrometry. acs.orgnih.gov In some cases, these intermediates can be isolated and crystallographically characterized. acs.org The structure and reactivity of these arylpalladium intermediates are influenced by the ligands coordinated to the palladium center. For instance, anionic arylpalladium halide complexes have been shown to be highly reactive intermediates in Heck reactions. nih.gov The study of these intermediates provides valuable insights into the subsequent steps of the catalytic cycle. acs.orgacs.orgnih.gov

Transmetalation Steps and Rate-Limiting Processes

Mechanistic Studies of Selectivity Control

Controlling selectivity—be it chemo-, regio-, or stereoselectivity—is a paramount goal in organic synthesis. preprints.org In reactions involving substrates with multiple reactive sites, such as dihalogenated arenes, catalyst control can be employed to direct the reaction to a specific position. nih.govmdpi.com The choice of ligands, solvents, and bases can significantly influence the regiochemical outcome of a cross-coupling reaction. nih.govincatt.nl

For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, the use of a hindered N-heterocyclic carbene (NHC) ligand can favor reaction at the C4 position, while other ligands might favor the C2 position. nih.gov This catalyst-dependent selectivity often arises from the differential stability of the transition states for oxidative addition at the different C-X bonds. mdpi.com Supramolecular interactions between the substrate, ligand, and base can also play a crucial role in directing selectivity. incatt.nl

| Factor | Influence on Selectivity | Example |

| Ligand | Steric and electronic properties can favor oxidative addition at a specific site. nih.govmdpi.com | Hindered NHC ligands can direct arylation to the C4 position of 2,4-dichloropyridine. nih.gov |

| Solvent | Polarity can affect the stability of intermediates and transition states. rsc.orgbeilstein-journals.org | Changing the solvent can sometimes dramatically affect the product of a Suzuki-Miyaura coupling. rsc.org |

| Base | The nature and concentration of the base can influence the reaction pathway. preprints.orgresearchgate.net | The cation of the base (e.g., Cs+ vs. K+) can influence site-selectivity through coordination effects. incatt.nl |

Investigations of Solvent Effects and Reaction Conditions

The solvent is a critical parameter in cross-coupling reactions, capable of influencing reaction rates, selectivity, and even the nature of the active catalytic species. whiterose.ac.uk While often taken for granted, the choice of solvent can have profound mechanistic implications. whiterose.ac.uk Solvents can participate directly in the formation of the active catalyst by reducing the palladium(II) precatalyst to palladium(0). whiterose.ac.uk

The polarity of the solvent is known to affect the structure and activity of catalytic intermediates and can influence the rate-determining step. beilstein-journals.org For instance, in biphasic systems, such as reactions conducted in water with a water-insoluble organic substrate, the location of the catalytic process (in the organic phase, aqueous phase, or at the interface) is a key mechanistic question. researchgate.net Studies have shown that for some Suzuki couplings in water, the reaction occurs in the organic layer, with the aqueous phase serving as a reservoir for the base and to absorb byproducts. researchgate.net

Other reaction conditions, such as temperature and the presence of additives, also play a significant role. Higher temperatures are often required for the coupling of less reactive electrophiles like aryl sulfonates. nih.gov The addition of water can sometimes suppress the reaction rate. polyu.edu.hk

Probing Intermediate Structures and Dynamics

Understanding the structure and dynamics of reaction intermediates is fundamental to elucidating reaction mechanisms. acs.org A variety of advanced analytical techniques are employed to study these often transient species. Low-temperature, rapid-injection NMR spectroscopy has been instrumental in the direct observation and characterization of elusive intermediates in the Suzuki-Miyaura reaction, such as arylpalladium(II)boronate complexes. acs.orgnih.gov

Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for probing catalytic reactions in real-time, allowing for the detection of key intermediates like oxidative addition products and transmetalation complexes. acs.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies. iastate.edunih.gov DFT calculations can provide insights into the energies of intermediates and transition states, helping to rationalize observed reactivity and selectivity. iastate.edunih.gov For example, DFT studies have been used to understand the preference of Ni(0) with small phosphine (B1218219) ligands to react with aryl tosylates over aryl chlorides. nih.gov The combination of these experimental and computational techniques provides a detailed picture of the reaction pathway.

Mechanistic Parallels with Related Sulfonate Compounds

The reactivity of 4-iodophenyl methanesulfonate can be understood by drawing mechanistic parallels with other sulfonate compounds, such as tosylates, nosylates, and other aryl sulfonates. These compounds share the sulfonate ester functional group, which is a well-established good leaving group in nucleophilic substitution and cross-coupling reactions. wikipedia.orgwikipedia.org The leaving group ability is a critical factor influencing reaction mechanisms and rates. wikipedia.org

The general reactivity of sulfonate esters is attributed to the stability of the resulting sulfonate anion, which is a weak base due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. masterorganicchemistry.commasterorganicchemistry.com This inherent stability makes the sulfonate moiety an excellent nucleofuge, facilitating the cleavage of the carbon-oxygen or sulfur-oxygen bond. wikipedia.orgeurjchem.com

Nucleophilic Substitution Reactions:

In nucleophilic substitution reactions, the mechanism for aryl sulfonates, including this compound, can proceed through either a concerted (SNAr) or a stepwise pathway involving a Meisenheimer intermediate. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aryl ring. For many sulfonate esters, the reaction with nucleophiles follows a bimolecular nucleophilic substitution (SN2) type mechanism at an alkyl carbon, or a nucleophilic aromatic substitution (SNAr) at an aryl carbon. eurjchem.comacs.org

The leaving group ability of various sulfonate esters is often compared to halides. For instance, in studies on neopentyl systems, iodide and bromide were found to be more reactive leaving groups than p-toluenesulfonate and methanesulfonate. nih.gov However, sulfonate esters are generally considered better leaving groups than what their conjugate acid pKa values might suggest because the bond being broken in a nucleophilic substitution is a carbon-heteroatom bond, not a hydrogen-heteroatom bond. nih.gov

The table below presents a qualitative comparison of the leaving group ability of different sulfonate and related groups.

| Leaving Group | Common Abbreviation | Relative Leaving Group Ability |

| Trifluoromethanesulfonate | Triflate (OTf) | Excellent |

| Methanesulfonate | Mesylate (OMs) | Good |

| p-Toluenesulfonate | Tosylate (OTs) | Good |

| Acetate (B1210297) | OAc | Moderate |

| Methoxide | OMe | Poor |

This table is a generalized comparison and actual reactivity can be influenced by specific reaction conditions.

Research on the alkaline hydrolysis of aryl benzenesulfonates has shown that the mechanism can shift from a stepwise process involving a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups. acs.org This highlights the nuanced interplay between the leaving group and the reaction pathway.

Cross-Coupling Reactions:

In transition-metal-catalyzed cross-coupling reactions, aryl sulfonates serve as effective electrophilic partners. researchgate.netacs.org The general catalytic cycle for these reactions, such as Suzuki, Heck, and Sonogashira couplings, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The oxidative addition of a low-valent transition metal catalyst (e.g., a palladium(0) complex) to the aryl-oxygen bond of the sulfonate ester is a critical step. The facility of this step is influenced by the electronic nature of the aryl sulfonate. Electron-withdrawing groups on the aryl ring can facilitate the oxidative addition. In the case of this compound, both the iodo and the methanesulfonate groups can potentially act as leaving groups in cross-coupling reactions. The iodine atom is a well-known coupling partner in many palladium-catalyzed reactions. nih.gov

Studies on related systems, such as the use of aryl mesylates in photoredox/nickel dual catalysis, have demonstrated their utility in C(sp2)–C(sp3) cross-coupling reactions. chemrxiv.org These reactions showcase the ability of the sulfonate group to act as an effective leaving group under specific catalytic conditions.

The following table summarizes the participation of different sulfonate esters in various cross-coupling reactions.

| Sulfonate Ester Type | Reaction Type | Catalyst System (Example) | Ref. |

| Aryl Mesylates | C(sp2)–C(sp3) Cross-Coupling | Photoredox/Nickel | chemrxiv.org |

| Aryl Tosylates | Suzuki-Miyaura Coupling | Palladium/[N,O] Ligand | mdpi.com |

| Enol Tosylates | Negishi and Sonogashira Couplings | Palladium | organic-chemistry.org |

The mechanistic parallels between this compound and other sulfonate esters underscore the fundamental principles governing their reactivity. The excellent leaving group ability of the sulfonate moiety, combined with the potential for the iodo group to participate in cross-coupling, makes this compound a versatile substrate in organic synthesis. The specific reaction pathway, whether it be nucleophilic substitution or a transition-metal-catalyzed cross-coupling, is dictated by the reaction conditions and the nature of the other reactants.

Stereochemical and Regiochemical Control in 4 Iodophenyl Methanesulfonate Chemistry

Principles of Stereoselectivity and Stereospecificity

In the context of organic synthesis, the terms stereoselectivity and stereospecificity describe the stereochemical outcome of a reaction. khanacademy.orgmasterorganicchemistry.comslideshare.net A stereoselective reaction is one in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed preferentially. masterorganicchemistry.comslideshare.netyoutube.com This preference arises from differences in the activation energies of the pathways leading to the different stereoisomers. durgapurgovtcollege.ac.in Reactions are often highly stereoselective, but rarely produce only one isomer. masterorganicchemistry.com

In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgslideshare.netyoutube.com If different stereoisomers of the reactant are subjected to the same reaction conditions, they will yield products that are stereoisomers of each other. khanacademy.orgdurgapurgovtcollege.ac.in Stereospecific reactions are inherently stereoselective, as one diastereomer of the starting material gives a single stereoisomeric product exclusively. durgapurgovtcollege.ac.in

Enantioselective transformations are a class of stereoselective reactions where a prochiral substrate is converted into a chiral product with a preference for one enantiomer over the other. durgapurgovtcollege.ac.indiva-portal.org This is typically achieved through the use of a chiral catalyst or auxiliary, which creates a diastereomeric transition state, thereby differentiating the energy barriers to the formation of the two enantiomers. durgapurgovtcollege.ac.indiva-portal.org

In the chemistry of 4-iodophenyl methanesulfonate (B1217627), enantioselectivity is crucial in reactions such as asymmetric cross-coupling, hydrogenations, or C-H functionalizations where a new stereocenter is generated. nih.govnih.gov For instance, in palladium-catalyzed cross-coupling reactions, the use of chiral phosphine (B1218219) ligands can effectively induce enantioselectivity. nih.govjst.go.jp These reactions proceed through an asymmetric catalytic cycle where the chiral ligand, bound to the metal center, controls the facial selectivity of subsequent steps, such as migratory insertion or reductive elimination.

Table 1: Examples of Chiral Ligand Classes for Enantioselective Transformations

| Ligand Class | Example Ligand | Typical Application |

|---|---|---|

| P-Chiral Phosphines | TangPhos, QuinoxP* | Rh-catalyzed asymmetric hydrogenation, Pd-catalyzed C-N coupling jst.go.jpacs.org |

| Biphenyl-based Phosphines | BINAP | Asymmetric hydrogenation, Heck reactions |

| Ferrocene-based Ligands | Josiphos | Asymmetric hydrogenation, C-C coupling |

While direct enantioselective transformations on the 4-iodophenyl methanesulfonate molecule itself are application-specific, the aryl iodide moiety is a standard substrate for well-established asymmetric methods. For example, the enantioselective Heck reaction of aryl iodides with olefins can generate chiral products with high enantiomeric excess (ee) when catalyzed by palladium complexes bearing chiral ligands.

Diastereoselective transformations occur when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality influences the formation of the new stereocenter, leading to a preference for one diastereomer over others. durgapurgovtcollege.ac.in This control can be exerted through steric hindrance or electronic interactions that favor one reaction trajectory.

For this compound, diastereoselective reactions would typically involve its coupling with a chiral reaction partner. For example, in a Suzuki or Stille coupling with a chiral organoboron or organotin reagent, the approach of the reagents to the palladium center can be influenced by the stereochemistry of the coupling partner, leading to a diastereoselective outcome if the product contains multiple stereocenters. Similarly, nucleophilic epoxidation of a vinyl sulfoxide (B87167), a compound class that could be synthesized from this compound, can proceed with high diastereofacial selectivity. acs.org

Enantioselective Transformations

Regioselective Functionalizations

Regioselectivity refers to the preference for bond formation at one position over other possible positions. khanacademy.orgmasterorganicchemistry.com In the case of this compound, the primary challenge is controlling functionalization at the different positions on the benzene (B151609) ring or in reactions involving external partners like olefins.

The functionalization of the aromatic ring of this compound is governed by the directing effects of the existing iodo and methanesulfonate substituents.

Iodo Group : An ortho-, para-directing deactivator for electrophilic aromatic substitution (SEAr) due to a balance of inductive electron withdrawal and resonance electron donation. youtube.com

Methanesulfonate (Mesylate) Group : A strong electron-withdrawing group that acts as a meta-director and a powerful deactivator for SEAr.

The Heck reaction, which couples aryl halides like this compound with olefins, is a prominent example where regioselectivity is critical. The reaction can produce either a linear or a branched alkene, depending on where the aryl group adds across the double bond.

Branched Selectivity : Often favored in reactions with electron-rich olefins. The reaction mechanism can proceed through an ionic pathway, particularly in polar solvents or ionic liquids, which leads to the formation of the more stable carbocation intermediate, resulting in the branched product. researchgate.net

Linear Selectivity : Can be promoted through the use of specific ligands or reaction conditions. For example, in related carbonylation reactions, certain phosphine ligands enhance the formation of linear products. mdpi.commatec-conferences.org The choice of catalyst system, such as a dual Mn/Ni catalytic platform for hydroalkylation, can also provide high selectivity for branched products (Markovnikov addition), whereas other nickel hydride systems can favor linear (anti-Markovnikov) products. chemrxiv.org

Table 2: Factors Influencing Regioselectivity in Olefin Coupling Reactions

| Selectivity | Favored Product | Influencing Factors | Example System |

|---|---|---|---|

| Branched | Markovnikov Product | Ionic pathway, stable carbocation intermediates, specific catalyst systems researchgate.netchemrxiv.org | Pd(OAc)₂ in ionic liquid researchgate.net |

Control of Site-Selectivity in Aromatic Substitution

Chiral Catalyst Design for Asymmetric Induction

Asymmetric induction in reactions of this compound is achieved by designing chiral catalysts that create a highly ordered and asymmetric environment around the reacting species. mdpi.com The success of these catalysts depends on the structure and electronic properties of the chiral ligands coordinated to the central metal, which is often palladium, rhodium, or nickel. nih.govjst.go.jp

The design of chiral ligands is a cornerstone of asymmetric catalysis. mdpi.com P-chiral phosphine ligands, which have a chiral center at the phosphorus atom, are a class of highly effective ligands. nih.govjst.go.jp Ligands such as TangPhos and QuinoxP* are conformationally rigid and electron-rich, which often translates to high enantioselectivity and catalytic activity in reactions like asymmetric hydrogenation and various C-C and C-heteroatom bond-forming reactions. nih.govjst.go.jp

Another strategy involves the use of chiral scaffolds, such as those derived from readily available natural products like saccharides or synthetic macrocycles like resorcinarenes. researchgate.net These scaffolds are functionalized with coordinating groups to create a chiral pocket that can bind to the metal and substrate, directing the approach of the reactants and controlling the stereochemical outcome. The combination of supramolecular chemistry and catalysis, where chiral elements are introduced through non-covalent interactions, offers a flexible approach to designing these complex catalytic systems. mdpi.com The ultimate goal is to create a catalyst that selectively stabilizes the transition state leading to the desired enantiomer, making that pathway significantly lower in energy. harvard.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-benzamidophenyl methanesulfonate |

| p-mesyloxyphenyl iodide |

| 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| TangPhos |

| QuinoxP* |

| BINAP |

| Josiphos |

| PHOX (Phosphinooxazolines) |

| TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

Catalytic Applications in Organic Synthesis Involving 4 Iodophenyl Methanesulfonate

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and substrates like 4-iodophenyl methanesulfonate (B1217627) are frequently employed due to the reliable reactivity of their functional groups. The electron-rich aromatic ring, substituted with a highly effective iodo leaving group and a sulfonate ester, is primed for participation in numerous cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds, playing a pivotal role in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net Aryl halides and sulfonates are standard electrophilic partners in these transformations, making 4-iodophenyl methanesulfonate a suitable substrate. mit.eduacs.org The carbon-iodine bond is typically more reactive than the carbon-oxygen bond of the mesylate in palladium-catalyzed oxidative addition steps, allowing for selective functionalization.

Key palladium-catalyzed reactions where this compound can serve as a substrate include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures. acs.orguwindsor.ca

Heck Reaction: Coupling with alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. This method is a principal strategy for synthesizing arylamines and nitrogen-containing heterocycles. acs.org

C-O Coupling: Reaction with alcohols or phenols to form aryl ethers. mit.edu

The development of specialized palladium precatalysts, such as those based on 2-aminobiphenyl (B1664054) palladacycles, has enhanced the efficiency and scope of these reactions, allowing them to proceed under mild conditions with high selectivity. acs.org For instance, N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed and found to be highly effective in both Suzuki-Miyaura and C-N cross-coupling reactions. acs.org The choice of ligand, base, and reaction conditions is crucial for achieving high yields and preventing side reactions. mit.edu A resin-bound derivative, 3-phenoxy-4-iodophenyl methanesulfonate, has been utilized in palladium-catalyzed aryl-aryl bond formation, demonstrating its application in solid-phase synthesis. scispace.com

| Palladium-Catalyzed Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Reference(s) |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acids/Esters | C-C | Pd(OAc)₂, Pd(PPh₃)₄ | acs.orguwindsor.ca |

| Heck | Alkenes | C-C | Pd(OAc)₂ | nih.gov |

| Sonogashira | Terminal Alkynes | C-C | PdCl₂(PPh₃)₂, CuI | nih.gov |

| Buchwald-Hartwig Amination | Amines (Alkyl, Aryl) | C-N | Pd₂(dba)₃, Buchwald Ligands | acs.org |

| C-O Etherification | Alcohols, Phenols | C-O | Pd(OAc)₂, Biarylphosphine Ligands | mit.edu |

This table presents common palladium-catalyzed reactions where aryl iodides and sulfonates like this compound are viable substrates.

Nickel, being more earth-abundant and less expensive than palladium, has gained significant attention as a powerful catalyst for cross-coupling reactions. acs.org Nickel catalysts can effectively activate aryl halides and sulfonates (including mesylates) for C-C and C-heteroatom bond formation. acs.orgnih.gov For example, nickel-catalyzed Suzuki-Miyaura couplings of aryl halides and phenol-derived substrates have been successfully performed in environmentally friendly solvents. acs.org Furthermore, nickel catalysis enables challenging transformations such as the carboxylation of unactivated aryl chlorides and sulfonates using CO₂, a reaction that proceeds through the oxidative addition of the aryl electrophile to a Ni(0) complex. nih.gov

A key feature of nickel catalysis is its ability to access multiple oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). wikipedia.orgrsc.orglibretexts.org This multi-oxidation state chemistry allows for diverse reaction pathways beyond the standard Ni(0)/Ni(II) cycle typical of palladium. rsc.orgacs.org Catalytic cycles involving Ni(I)/Ni(III) intermediates are particularly important in cross-electrophile coupling reactions. acs.orgacs.org This versatility allows nickel to catalyze reactions that are difficult for other metals, such as the coupling of two different alkyl electrophiles. rsc.org The reactivity of both the iodo- and mesylate groups in nickel-catalyzed reactions has been demonstrated, for instance, in the cross-coupling of a benzyl (B1604629) mesylate with an iodophenyl-containing boronic ester. scispace.com

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and cost-effective method for forming C-N, C-O, and C-S bonds. beilstein-journals.orgmdpi.com Aryl iodides are excellent substrates for these transformations. mdpi.comnih.gov In the context of this compound, the highly reactive carbon-iodine bond would be the primary site for copper-catalyzed cross-coupling.

These reactions are instrumental in synthesizing diaryl ethers, N-aryl amines, and aryl sulfides. mdpi.com Modern protocols often use a copper(I) source, such as CuI, and can sometimes be performed under ligand-free conditions, simplifying the reaction setup. mdpi.com The general mechanism for many of these reactions is proposed to involve a Cu(I)/Cu(III) catalytic cycle. chim.it The versatility of copper catalysis is demonstrated in its ability to facilitate complex multi-component reactions, showcasing its diverse chemical behavior. beilstein-journals.orgrsc.org

Nickel Catalysis and Multi-Oxidation State Chemistry

Organocatalysis and Chiral Organocatalysts

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. mt.com While this compound is not itself an organocatalyst, it serves as a crucial building block for substrates used in organocatalytic reactions. The 4-iodophenyl group is frequently incorporated into molecules designed for asymmetric synthesis, where the goal is to create specific enantiomers of a chiral product. mt.com

For instance, derivatives such as (S)-1-(4-iodophenyl)-4-nitro-3-phenylbutan-1-one have been synthesized for use in organocatalytic transformations. uni-regensburg.de The iodophenyl moiety can be a handle for further functionalization via transition metal catalysis after the organocatalytic step, or it can be a key structural component of a final target molecule. Moreover, compounds derived from these reactions can be transformed into chiral organocatalysts themselves. nih.gov For example, axially chiral biaryl amino acids, which can be synthesized using organocatalysis, are precursors to valuable chiral ligands and organocatalysts. nih.gov The combination of organocatalysis with transition metal catalysis, where an organocatalyst activates one substrate and a metal catalyst activates another, is a powerful strategy in modern synthesis. researchgate.net

Hypervalent Iodine Catalysis

Hypervalent iodine compounds, where an iodine atom formally possesses an oxidation state higher than +1 (e.g., I(III) or I(V)), are valuable reagents and catalysts in organic synthesis, primarily acting as oxidants. An aryl iodide, such as this compound, is a potential precursor for the in-situ generation of a hypervalent iodine species. By treating the aryl iodide with a strong oxidant, the iodine center can be oxidized to a higher valence state, creating a catalytic species capable of mediating a variety of transformations, including oxidative C-H functionalizations and rearrangements. While the direct use of this compound as a hypervalent iodine precatalyst is not widely documented, its structure makes it a candidate for such applications, leveraging the reactivity of its iodine atom for oxidative catalysis.

Heterogeneous vs. Homogeneous Catalytic Systems

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. numberanalytics.comresearchgate.net

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. numberanalytics.com These systems often exhibit high selectivity and efficiency under mild conditions because the catalytic sites are well-defined and uniformly accessible. numberanalytics.com Most of the transition metal-catalyzed reactions discussed in section 6.1, which use soluble metal complexes, fall into this category.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. numberanalytics.com A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture (e.g., by filtration), which simplifies product purification and allows for catalyst recycling, contributing to more sustainable processes. researchgate.netdiva-portal.org

A derivative of this compound has been explicitly used in a heterogeneous system. The immobilization of 3-phenoxy-4-iodophenyl methanesulfonate on a solid resin support for use in palladium-catalyzed aryl-aryl bond formation is a clear example of a heterogeneous application. scispace.com This approach combines the reactivity of the molecule with the practical benefits of solid-phase synthesis. In some cases, there can be an interplay where metal species leach from a solid support and perform catalysis homogeneously. nih.gov

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference(s) |

| Phase | Catalyst and reactants in the same phase (e.g., solution) | Catalyst and reactants in different phases (e.g., solid/liquid) | numberanalytics.com |

| Activity/Selectivity | Generally high selectivity and activity due to well-defined active sites | Can be less selective; reactions occur on the catalyst surface | numberanalytics.com |

| Reaction Conditions | Often mild (lower temperature/pressure) | May require more forcing conditions | researchgate.net |

| Catalyst Separation | Difficult; may require distillation or chromatography | Easy; separation by filtration or centrifugation | diva-portal.org |

| Catalyst Recycling | Challenging | Generally straightforward | researchgate.net |

| Thermal Stability | Generally lower | Typically higher | researchgate.net |

| Example System | Soluble Pd/phosphine (B1218219) complexes for cross-coupling | Resin-bound this compound derivative | mit.eduscispace.com |

Catalyst Recovery and Sustainability Considerations in Catalytic Applications Involving this compound

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal catalyst. catalysis.blogrsc.org Conversely, heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easier separation and recyclability. catalysis.blogrsc.org Strategies to improve the sustainability of catalytic processes involving aryl halides like this compound often focus on the heterogenization of homogeneous catalysts or the development of novel, inherently recyclable catalytic systems.

A primary approach to facilitate catalyst recycling is the immobilization of the active catalytic species onto a solid support. This transforms a typically homogeneous catalyst into a heterogeneous one, allowing for simple separation from the reaction mixture by filtration or centrifugation. rsc.orgmdpi.com Various materials have been explored as supports for palladium catalysts, which are commonly used in cross-coupling reactions with aryl iodides. These supports include:

Polymers: Hypercrosslinked polymers can act as a support for palladium complexes, creating a heterogeneous catalyst that has demonstrated high activity in Suzuki-Miyaura coupling reactions in aqueous media. rsc.org

Zeolites: Materials like mordenite (B1173385) (MOR) have been used to support palladium, resulting in a highly efficient and recyclable heterogeneous catalyst for Suzuki-Miyaura couplings. mdpi.com

Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., Fe₃O₄) can be functionalized and used as a magnetic support for palladium catalysts. This allows for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.commdpi.com To counteract potential leaching of the metal, the surface of these nanoparticles can be modified with strongly coordinating ligands. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs provide a porous and stable framework for immobilizing catalytic sites, offering a robust and reusable catalytic system. mdpi.comfrontiersin.org

The reusability of these heterogeneous catalysts is a critical factor in their sustainability. Research has shown that many of these systems can be recycled for multiple reaction cycles with minimal loss of activity.

Table 1: Performance of Recyclable Heterogeneous Catalysts in Suzuki-Miyaura Coupling Reactions

| Catalyst System | Support Material | Reaction | Recyclability (Number of Cycles) | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/H-MOR | Mordenite (Zeolite) | Suzuki-Miyaura Coupling | 10 | >90% | mdpi.com |

| Palladium on Dioxime-Functionalized Fe₃O₄ | Magnetic Nanoparticles | Suzuki-Miyaura Coupling | Multiple | High | mdpi.com |

| Pd Immobilized on Hypercrosslinked Polymer | Hypercrosslinked Polymer | Suzuki-Miyaura Coupling | Not specified | High | rsc.org |

| Pt₂/mpg-C₃N₄ | Mesoporous Graphitic Carbon Nitride | Hydrogenation of Nitrobenzene | 10 | >99% | nih.gov |

Beyond immobilization, other strategies contribute to the sustainability of catalytic reactions. The use of green solvents, such as water, can significantly reduce the environmental impact of a chemical process. rsc.org Furthermore, the development of catalysts that are effective at very low concentrations (measured in parts per million, ppm) minimizes the amount of metal required and subsequently reduces the amount of potential waste. acs.org

The principles of green chemistry guide the development of these sustainable catalytic processes. rsc.orgacs.org Key considerations include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalyst Selectivity and Longevity: Utilizing catalysts that are highly selective for the desired product and remain active for an extended period. rsc.org

Waste Prevention: Choosing catalytic processes that minimize the generation of waste products. acs.org

In the context of reactions with this compound, applying these principles means selecting catalytic systems that are not only efficient in promoting the desired chemical transformation but are also designed for easy recovery and repeated use, thereby contributing to a more sustainable and economical chemical industry.

Strategic Derivatization and Advanced Functionalization

Incorporation into Complex Molecular Frameworks

The presence of two distinct reactive centers on the 4-Iodophenyl methanesulfonate (B1217627) scaffold makes it an ideal candidate for incorporation into complex molecular frameworks through sequential cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it a prime site for initial coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govu-tokyo.ac.jp

Following the initial reaction at the iodo position, the methanesulfonate group, which is generally more stable and less reactive under these conditions, remains available for a subsequent transformation. Aryl mesylates are known to participate in palladium-catalyzed cross-coupling reactions, often requiring slightly different or more forcing conditions than the analogous aryl iodides. scispace.comnih.gov This reactivity difference allows for a stepwise approach to building complex, multi-substituted aromatic systems. For instance, a Suzuki coupling can be performed at the iodo position, followed by a Buchwald-Hartwig amination at the mesylate position, yielding a complex, non-symmetrical diarylamine derivative.

This stepwise functionalization is exemplified in the synthesis of complex biaryl compounds, where one aryl group is introduced via the iodo-position and a second, different functional group or aryl moiety is installed at the sulfonate position. nih.gov

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Typical Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodophenyl methanesulfonate | Arylboronic Acid | Pd(OAc)₂ / XPhos | 4-Arylphenyl methanesulfonate | nih.gov |

| Heck | 3-Iodophenyl methanesulfonate (analog) | Alkene | Pd(OAc)₂ / i-Pr₂NEt | 3-Alkenylphenyl methanesulfonate | researchgate.net |

| Buchwald-Hartwig | Aryl Mesylate | Amine | Palladium Precatalyst / CM-phos | N-Aryl Amine | nih.gov |

| Stille | Aryl Mesylate | Organostannane | Pd(OAc)₂ / XPhos | Biaryl | nih.gov |

Furthermore, bifunctional linkers like this compound are potential candidates for creating highly functional Metal-Organic Frameworks (MOFs). The iodo and sulfonate groups could serve as orthogonal points for coordination or post-synthetic modification within the porous structure, leading to MOFs with tailored catalytic or recognition properties. researchgate.netnih.gov

Design of Functionalized Building Blocks

This compound is not just a precursor for large, complex molecules but is itself a platform for designing other valuable, functionalized building blocks. The selective reaction at one site leaves the other available for future synthetic steps, making its derivatives useful intermediates.

Halogenated hydroxyphenyl sulfonates are recognized as important building blocks for creating functionalized molecules due to the reactivity differences between the carbon-halogen and carbon-sulfur bonds, which facilitates highly selective reactions. nih.gov For example, a reaction targeting the iodo group can introduce a new functional moiety while preserving the methanesulfonate. The resulting aryl methanesulfonate can then be used in subsequent reactions where the mesylate acts as a leaving group. This strategy allows for the creation of a library of 4-substituted phenyl methanesulfonates, which are themselves versatile building blocks.

The methanesulfonyl group is known for its stability under various reaction conditions, making it a reliable protecting group for the phenolic hydroxyl. researchgate.net This allows for extensive chemical modifications on other parts of the molecule before the deprotection of the phenol (B47542), which can then be used for further functionalization, such as ether or ester formation.

Approaches to Bioisosteric Replacements

In medicinal chemistry, bioisosteric replacement—the substitution of one atom or group with another that has similar physicochemical properties to retain or enhance biological activity—is a fundamental strategy in drug design. spirochem.comnih.gov this compound contains two moieties, the sulfonate and the iodophenyl group, which have potential applications as bioisosteres.

The sulfonate group is a well-established bioisostere for phosphate (B84403), sulfate (B86663), and carboxylate groups. u-tokyo.ac.jpnih.govacs.org Like phosphates and carboxylates, sulfonates are anionic at physiological pH, allowing them to mimic the electrostatic interactions of these groups in enzyme active sites or receptor binding pockets. u-tokyo.ac.jpnih.gov However, unlike phosphate or sulfate esters, the C-S bond in a sulfonate is hydrolytically stable, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.netacs.org For example, replacing a biologically important but labile phosphate group with a stable sulfonate can lead to drug candidates with longer half-lives. google.comrsc.org

The iodophenyl group can also be involved in bioisosteric strategies. The iodine atom is large and lipophilic and can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. It can be used to replace other bulky lipophilic groups or to probe steric and electronic requirements in a binding site.

Modifying the Sulfonate Group for Altered Reactivity

While the methanesulfonate group is often utilized as a stable protecting group or a leaving group in cross-coupling reactions, its reactivity can also be directly modified to achieve different synthetic outcomes.

One innovative approach involves the visible light-induced cleavage of the S–O bond of aryl sulfonate esters. This reaction generates sulfonyl radicals under mild, metal-free conditions. These radicals can then participate in reactions such as the sulfonylation of vinylarenes to produce valuable vinyl sulfones, demonstrating a complete shift in the typical reactivity of the sulfonate moiety. nih.gov

Another modification is the reductive cleavage of the C–O bond of the mesylate. Using nickel-based catalyst systems, aryl mesylates can be deoxygenatively reduced to the corresponding aromatic hydrocarbons. oup.com This transformation effectively replaces a phenolic hydroxyl group (via its mesylate) with a hydrogen atom, a process that is valuable for structure-activity relationship studies.

Furthermore, the methanesulfonate group can be used as a latent phenol. In a tandem reaction, the mesyl group is first cleaved under basic conditions to generate a phenoxide in situ. This nucleophilic phenoxide can then react with an activated aryl halide in a nucleophilic aromatic substitution (SNAr) to form diaryl ethers. mdpi.com This one-pot deprotection-coupling strategy streamlines the synthesis of complex ethers from readily available aryl mesylates. mdpi.com

| Reaction Type | Reagents/Conditions | Product Type | Reactivity Change | Reference |

|---|---|---|---|---|

| Sulfonyl Radical Generation | Visible Light (427 nm), Cs₂CO₃ | Vinyl Sulfone (from alkene) | Acts as a sulfonyl source | nih.gov |

| Reductive Cleavage | Ni(0) catalyst, Zn, Alcohol | Arene (H-substituted) | Complete removal of sulfonate group | oup.com |

| Deprotection/SNAr | K₃PO₄, [Bmim]BF₄, Aryl Halide | Diaryl Ether | Acts as a latent phenol | mdpi.com |

Computational and Theoretical Investigations of 4 Iodophenyl Methanesulfonate

Application of Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4-iodophenyl methanesulfonate (B1217627). By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular characteristics, offering a microscopic view of the compound's behavior.

DFT calculations are pivotal in elucidating the electronic structure of 4-iodophenyl methanesulfonate. These calculations can determine the distribution of electron density, atomic charges, and the nature of chemical bonds within the molecule. For instance, in related aryl sulfonates, DFT studies have shown that the sulfonate group is strongly electron-withdrawing, which significantly influences the electronic environment of the phenyl ring. The iodine atom, being a halogen, also exhibits complex electronic effects, including its polarizability and the potential for halogen bonding, which can be quantified through computational models. mdpi.comnih.gov

In a typical DFT analysis, such as one employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry would be the first step. nih.gov This would be followed by calculations of electronic properties like dipole moment and polarizability, which are crucial for understanding the molecule's interaction with its environment.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative, based on typical values for analogous compounds, as direct literature data is scarce.)

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | 2.5 - 3.5 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Mulliken Atomic Charge on S | +2.4 - +2.6 | Highlights the highly electrophilic nature of the sulfur atom in the sulfonate group. |

| Mulliken Atomic Charge on I | -0.1 to +0.1 | Reflects the complex electronic nature of iodine, capable of both inductive withdrawal and potential σ-hole formation. |

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Conformational analysis, often performed using DFT or Møller-Plesset second-order perturbation theory (MP2), investigates the rotation around single bonds, such as the C-O and S-C bonds. acs.org For similar molecules like ethyl and methyl methanesulfonate, studies have identified multiple stable conformers, with the relative energies indicating the most populated states at thermal equilibrium. acs.org

DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. The methanesulfonate group is a well-known leaving group in nucleophilic substitution reactions. Computational models can predict the energetics of these reactions, helping to understand why and where a reaction will occur. For instance, studies on the reactions of substituted phenyl methanesulfonates have used computational methods to analyze reaction barriers and transition states. acs.org

The iodine atom on the phenyl ring also offers a site for various chemical transformations, such as cross-coupling reactions. nih.gov Theoretical studies can help predict the relative reactivity of the C-I bond versus reactions at the sulfonate group, providing insights into regioselectivity. The calculated bond dissociation energies can indicate the likelihood of C-I bond cleavage under specific reaction conditions. nih.gov

Conformational Analysis and Stability Studies

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. iucr.org The MEP map is color-coded to indicate regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the sulfonate group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Positive Potential: A significant region of positive potential (a "σ-hole") on the outer side of the iodine atom along the C-I bond axis. This is a common feature in iodoaromatic compounds and explains their ability to act as halogen bond donors. mdpi.comiucr.org The sulfur atom would also be highly electron-deficient.

Aromatic Ring: The potential on the phenyl ring would be influenced by the electron-withdrawing sulfonate group and the iodine atom, creating a complex landscape that can guide electrophilic aromatic substitution reactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound (Note: This table is illustrative, based on known principles for iodoaromatics and sulfonates.)

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Sulfonate Oxygens | Highly Negative (Red) | Nucleophilic sites, prone to interaction with cations and hydrogen bond donors. |

| Iodine Atom (σ-hole) | Positive (Blue/Green) | Electrophilic site, capable of forming halogen bonds with nucleophiles. |

| Sulfur Atom | Highly Positive (Blue) | Highly electrophilic center, susceptible to nucleophilic attack. |

| Phenyl Ring | Varied Potential | The π-system is generally less electron-rich than benzene (B151609) due to the sulfonate group, affecting its reactivity in electrophilic substitutions. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.

For this compound, FMO analysis would likely reveal:

HOMO: The HOMO is expected to have significant contributions from the p-orbitals of the iodophenyl ring, indicating that this is the most likely site for electron donation in reactions with electrophiles.

LUMO: The LUMO is anticipated to be localized primarily on the sulfonate group and the C-S bond, with contributions from the antibonding σ* orbital of the C-I bond. This suggests that nucleophilic attack would likely target the sulfur atom or the carbon atom of the phenyl ring attached to the iodine.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

Spectroscopic Corroboration of Theoretical Models

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies for methanesulfonate-containing molecules have shown good agreement with experimental IR and Raman spectra. rsc.orgroyalsocietypublishing.org For this compound, DFT could be used to assign the characteristic stretching and bending modes of the SO₂, S-O, C-S, and C-I bonds. For example, strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching modes are expected and their calculated frequencies can be compared with experimental values.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. scribd.com These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each atom in the molecule. The calculated shifts for the aromatic protons and carbons would be particularly sensitive to the electronic effects of both the iodo and methanesulfonate substituents.

By comparing the computationally predicted spectra with experimentally measured spectra, researchers can confirm the accuracy of the theoretical model and gain confidence in its predictions of other, non-measurable properties like transition state geometries and reaction energetics. nih.govrsc.org

Advanced Applications As a Synthetic Building Block

Synthesis of Complex Aromatic and Heterocyclic Systems

The primary utility of 4-iodophenyl methanesulfonate (B1217627) in the synthesis of elaborate molecular structures lies in its capacity to participate in a suite of powerful cross-coupling reactions. The carbon-iodine (C-I) bond is a classical substrate for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, while the carbon-oxygen bond of the aryl mesylate can also be activated for similar couplings, typically under different conditions. orgsyn.orgwikipedia.org This differential reactivity is crucial for the controlled, stepwise assembly of complex aromatic and heterocyclic frameworks.

Researchers leverage this bifunctionality to introduce diverse substituents onto the phenyl core. For instance, the greater reactivity of the aryl iodide often allows for a selective coupling reaction at this position while leaving the mesylate group intact for a subsequent, different coupling reaction. wikipedia.org

Key reactions enabling the synthesis of complex systems using this building block include:

Suzuki-Miyaura Coupling : Forms carbon-carbon bonds by reacting the aryl iodide or mesylate with an organoboron reagent. This is a cornerstone for creating biaryl and poly-aryl systems, which are prevalent motifs in pharmaceuticals and functional materials. orgsyn.orgacs.orgrsc.org

Sonogashira Coupling : Joins the aryl iodide with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgnih.gov This reaction is fundamental for building rigid, linear structures and increasing molecular conjugation, which is essential for applications in molecular electronics and the synthesis of complex natural products. acs.org

Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds, a critical step in the synthesis of a vast number of biologically active molecules and pharmaceutical agents. core.ac.uknih.govnih.gov Both the iodide and, with appropriate catalysts, the mesylate can serve as the electrophilic partner. orgsyn.org

The strategic application of these reactions in sequence allows 4-iodophenyl methanesulfonate to act as a linchpin, connecting different molecular fragments to generate highly functionalized and complex target molecules, including precursors for heterocyclic systems like those used in PET radioligands. core.ac.ukgoogle.com

Table 1: Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactive Site | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-I, C-OMs | Aryl/Vinyl Boronic Acid/Ester | C(sp²)-C(sp²) | Synthesis of biaryls and conjugated systems. acs.orgnih.gov |

| Sonogashira Coupling | C-I | Terminal Alkyne | C(sp²)-C(sp) | Construction of rigid, linear structures; key for nanomaterials. nih.govacs.org |

| Buchwald-Hartwig Amination | C-I, C-OMs | Amine | C(sp²)-N | Formation of arylamines for pharmaceuticals and ligands. orgsyn.orgcore.ac.uknih.gov |

Construction of Scaffolds for Chemical Biology Research

In chemical biology and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. lifechemicals.comrsc.orgnih.gov this compound is an exemplary starting point for scaffold-based design due to its two chemically distinct points for diversification.

The "bottom-up" synthetic approach, where complexity is built from a simple, well-defined core, is perfectly suited to this reagent. whiterose.ac.uk By first reacting at the iodo position and subsequently at the mesylate site (or vice versa), chemists can systematically introduce a wide range of molecular fragments. This generates a library of compounds that share a common phenylsulfonate core but differ in the appended substituents, allowing for a thorough exploration of the chemical space around a particular pharmacophore. lifechemicals.com

The sulfonamide group, closely related to the methanesulfonate, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The synthetic strategies enabled by this compound provide access to analogous structures and other valuable scaffolds for identifying new bioactive agents. Its utility has been demonstrated in the synthesis of precursors for radioligands used in positron emission tomography (PET), which are essential tools for studying biological processes in real-time. core.ac.uk

Table 2: Scaffold Diversification Strategy

| Parent Compound | Reaction at C-I Position | Intermediate Scaffold | Reaction at C-OMs Position | Final Diversified Molecule |

|---|---|---|---|---|

| This compound | Suzuki Coupling with R¹-B(OH)₂ | 4-R¹-Phenyl methanesulfonate | Buchwald-Hartwig with R²-NH₂ | 4-R¹-N(H)R²-Phenyl |